![molecular formula C18H22N4O3S B2437447 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide CAS No. 888434-16-0](/img/structure/B2437447.png)

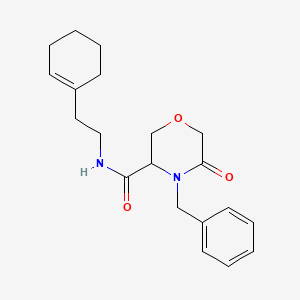

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide” is a chemical compound with a molecular weight of 319.34 . It is also known as 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimido[5,4-b]indol core and various functional groups attached . The InChI code for this compound is 1S/C14H13N3O4S/c1-21-7-2-3-9-8 (6-7)11-12 (15-9)13 (20)17 (14 (22)16-11)5-4-10 (18)19/h2-3,6,15H,4-5H2,1H3, (H,16,22) (H,18,19) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Debnath and Ganguly (2015) involved the synthesis of novel acetamide derivatives, including structures similar to the specified compound. These derivatives were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds exhibited promising antibacterial and antifungal properties, highlighting the potential of such chemical structures in antimicrobial research (Debnath & Ganguly, 2015).

Crystal Structure Analysis

Subasri et al. (2017) reported the crystal structures of compounds structurally related to the specified chemical, which are 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. These studies provide insight into the molecular conformations and the potential interactions these compounds might have with biological targets, serving as a foundation for further drug design and development efforts (Subasri et al., 2017).

Chemical Modifications for Enhanced Activity

Research by Kishimoto et al. (1984) explored the chemical modification of sulfazecin, leading to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. This work demonstrates the importance of chemical modifications in enhancing the biological activities of molecular frameworks, including those related to the compound (Kishimoto et al., 1984).

Inhibitory Activity Against Biological Targets

Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds, including structures analogous to the specified chemical, were evaluated for their antitumor and antibacterial activities, showcasing the potential of such compounds in the development of new therapeutic agents (Gangjee et al., 1996).

Design and Evaluation as Glutaminase Inhibitors

Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of glutaminase. These efforts aim to identify more potent inhibitors with improved drug-like properties, indicating the broader applicability of compounds within this chemical class in targeting enzymes relevant to cancer metabolism (Shukla et al., 2012).

Propiedades

IUPAC Name |

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-3-8-19-14(23)11-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)9-10-25-2/h4-7,20H,3,8-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVINIBHVQLKCDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)

![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)